Framycetin

説明

フラミセチンは、Streptomyces fradiaeという細菌から得られるアミノグリコシド系抗生物質です。 主に、眼や耳の感染症などの細菌感染症の治療、およびブドウ球菌の鼻腔保有の抑制のために、さまざまな製剤で用いられています 。 フラミセチンは、細菌の30Sリボソームサブユニットに結合し、t-RNAの誤読を引き起こすことで作用します。これにより、細菌は成長に不可欠なタンパク質を合成することができなくなります .

製造方法

フラミセチンは、Streptomyces fradiaeの醗酵により生産されます。その後、醗酵液はさまざまな精製プロセスを経て、抗生物質が単離されます。 この化合物は加水分解されて、ネアミンとネオビオサミンBが生成されます 。工業的な生産方法には、収量と純度を最大限に高めるために醗酵条件を最適化することが含まれます。醗酵プロセスには、通常、細菌の最適な成長と抗生物質の産生を確保するために、pH、温度、栄養供給などのパラメータの制御が含まれます。

準備方法

Framycetin is produced by the fermentation of Streptomyces fradiae. The fermentation broth is then subjected to various purification processes to isolate the antibiotic. The compound is hydrolyzed to yield neamine and neobiosamine B . Industrial production methods involve optimizing the fermentation conditions to maximize yield and purity. The fermentation process typically includes controlling parameters such as pH, temperature, and nutrient supply to ensure optimal growth of the bacterium and production of the antibiotic.

化学反応の分析

フラミセチンは、以下のようないくつかの種類の化学反応を起こします。

酸化: フラミセチンは、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。

還元: 還元反応は、フラミセチンに存在する官能基を修飾することができます。

置換: フラミセチン分子の特定の部位で置換反応が起こることがあり、異なる特性を持つ誘導体の生成につながります。

これらの反応に用いられる一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。これらの反応から生成される主な生成物は、用いられる特定の条件と試薬によって異なります。

科学研究への応用

フラミセチンは、以下のような幅広い科学研究に応用されています。

化学: フラミセチンは、アミノグリコシド系抗生物質とその細菌リボソームとの相互作用の研究におけるモデル化合物として使用されます。

生物学: 細菌タンパク質合成や抗生物質耐性機構に関する研究に使用されています。

医学: フラミセチンは、新しい抗生物質製剤の開発や、さまざまな細菌感染症に対する有効性の研究に使用されています。

工業: フラミセチンは、皮膚感染症の治療のための局所抗生物質製剤の製造や、新しい薬物送達システムの開発に使用されています

科学的研究の応用

Framycetin, also known as Soframycin, is an antibiotic primarily used topically to treat various bacterial infections. It is effective against aerobic bacteria but not against fungi, viruses, or most anaerobic bacteria .

Scientific Research Applications

This compound has been investigated and utilized in several scientific and medical applications, as highlighted below:

Treatment of Bacterial Infections:

- Eye Infections: this compound is used in treating bacterial eye infections such as conjunctivitis .

- Skin Infections: It is effective in controlling secondary bacterial infections associated with skin conditions such as skin carcinoma, burns, eczema, contact dermatitis, seborrhea, acne, psoriasis, and varicose ulcers .

- Burn Wounds: this compound 1% cream has been compared to silver sulfadiazine for treating major burns, showing no statistically significant difference in bacterial load reduction. It is considered a potential alternative to silver sulfadiazine, especially where cost is a concern. Additionally, this compound application is painless and does not discolor the wound .

- Chronic Nasopharyngitis (CNP): this compound solution has been used endonasally to treat exacerbations of CNP, reducing the severity of clinical symptoms such as nasal discharge, postnasal drip, hyperaemia, and mucosal oedema .

Pre-operative Bowel Sterilization:

- This compound sulphate has been studied for its bowel-sterilizing properties and compared to neomycin. Research indicates that it is well-tolerated and non-toxic at doses effective for suppressing faecal organisms .

Wound Healing:

- While some studies suggest that herbal creams may be more effective, this compound sulfate has been used as a reference in evaluating wound healing in diabetic rat models . One study indicated that a polyherbal formulation cream was superior to this compound sulphate cream in healing acute wounds .

Case Studies and Clinical Trials

-

Comparative Study in Burn Patients:

- A double-blinded study compared this compound 1% cream to silver sulfadiazine in 40 patients with major burns (15% to 40% Total Body Surface Area or TBSA). The age group ranged from 10 to 50 years, with no co-morbid conditions.

- The bacterial load was quantitatively compared on days 4 and 7. There was no statistically significant difference in colony counts between the two groups.

- 64% of bacterial isolates were sensitive to this compound. No nephrotoxicity or ototoxicity was observed with this compound use .

-

Treatment of Chronic Nasopharyngitis:

- A study included 143 patients with exacerbation of CNP, who received endonasal therapy with this compound solution in addition to conventional treatment with isotonic seawater solution. Some patients also received antihistamines and antiviral agents.

- The treatment group (n = 58) received only this compound, while the control group (n = 85) received this compound plus oral antihistamines and antivirals.

- This compound solution reduced the severity of clinical symptoms, and additional antiviral and antihistamine agents did not significantly affect the clinical course .

-

Efficacy in Acute Wounds:

- In an open-label, randomized, comparative, parallel-group, multi-center clinical study, a polyherbal formulation (AHPL/AYTOP/0113 cream) was compared to this compound sulphate cream in patients with acute wounds.

- 47 subjects were assigned to the polyherbal cream group and 42 to the this compound sulphate cream group.

- The polyherbal cream group showed significantly faster wound healing (7.77 days) compared to the this compound sulphate cream group (9.87 days). The polyherbal cream also resulted in better outcomes regarding wound surface area, healing parameters, and pain reduction .

Spectrophotometric Analysis

作用機序

フラミセチンは、細菌の30Sリボソームサブユニット内の特定のタンパク質と16S rRNAに結合することでその効果を発揮します。この結合は、16S rRNA内のヌクレオチド1400付近のデコーディング部位を妨害し、これはtRNAのアンチコドンのウォブル塩基と相互作用します。 この干渉により、t-RNAの誤読が発生し、細菌は成長に不可欠なタンパク質を合成することができなくなります .

類似化合物との比較

フラミセチンは、ネオマイシン、カナマイシン、ゲンタマイシンなどの他のアミノグリコシド系抗生物質と似ています。フラミセチンは、特定の用途で特に効果を発揮する独自の特性を持っています。

ネオマイシン: フラミセチンはネオマイシンの成分であり、同様の抗菌特性を持っています。フラミセチンは、毒性が低いことから、局所的な用途にしばしば好まれます。

カナマイシン: フラミセチンとカナマイシンはどちらも細菌感染症の治療に使用されますが、フラミセチンは特定の種類の細菌に対してより効果的です。

ゲンタマイシン: ゲンタマイシンは、より幅広い感染症に用いられますが、フラミセチンは、その有効性と安全性プロファイルから、特定の局所的な用途に好まれています

これらの化合物を比較することで、フラミセチンの独自の特性が、特定の医学的および研究的な用途において貴重な抗生物質となっていることが明らかになります。

生物活性

Framycetin, an aminoglycoside antibiotic, is primarily known for its antibacterial properties, particularly against various strains of Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and comparative studies with other treatments.

This compound exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, specifically targeting the 16S rRNA and ribosomal protein S12. This interaction disrupts the decoding process during protein synthesis, leading to misreading of mRNA and the production of nonfunctional or toxic peptides. Consequently, this action results in the breakdown of polysomes into nonfunctional monosomes, effectively inhibiting bacterial growth .

Antimicrobial Efficacy

This compound has been shown to be effective against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and particularly multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In vitro studies have demonstrated significant antimicrobial activity against these pathogens:

- Against MRSA : this compound exhibited bactericidal effects at exposure times ranging from 4 to 24 hours, with a notable reduction in colony counts compared to control groups .

- Against Pseudomonas aeruginosa : The compound demonstrated effective inhibition at similar exposure times, although resistance patterns were noted, indicating a need for cautious application in clinical settings .

Case Study: Burn Treatment

A double-blinded comparative study evaluated this compound's efficacy as a topical agent for major burns compared to silver sulfadiazine. The study involved 40 patients with burns covering 15% to 40% total body surface area (TBSA). Results indicated that this compound was comparable to silver sulfadiazine in terms of bacterial load reduction over time. Notably, 64% of bacterial isolates were sensitive to this compound, and no nephrotoxicity or ototoxicity was reported among the participants .

| Treatment Group | Day 4 Bacterial Load | Day 7 Bacterial Load | Sensitivity to this compound |

|---|---|---|---|

| This compound | Similar | Similar | 64% |

| Silver Sulfadiazine | Similar | Similar | Not specified |

Comparative Efficacy in Wound Healing

A study comparing this compound sulfate cream with two polyherbal creams found that while this compound was effective in promoting wound healing, it was outperformed by one of the herbal formulations. The healing time for wounds treated with this compound averaged 21 days compared to 17 days for the more effective herbal cream . This suggests that while this compound is beneficial for wound management, alternative treatments may offer superior outcomes.

Safety Profile

This compound is generally well-tolerated when applied topically. In clinical trials assessing its safety profile, no significant adverse effects were noted. For instance, a study involving endonasal therapy with this compound reported no adverse drug reactions among participants receiving treatment for chronic nasopharyngitis . Additionally, routine kidney function tests indicated no nephrotoxic effects during its application in burn treatment settings .

特性

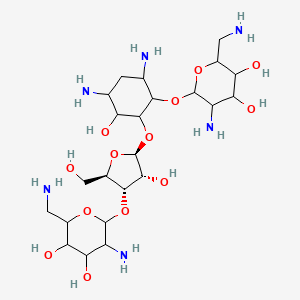

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBHMTALBVVCIT-VCIWKGPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46N6O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1405-10-3 (sulfate (salt)) | |

| Record name | Neomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023359 | |

| Record name | Neomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water ... solutions up to 250 mg/mL may be prepared, Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents, 6.47e+01 g/L | |

| Record name | Neomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Framycetin binds to specific 30S-subunit proteins and 16S rRNA, four nucleotides of 16S rRNA and a single amino acid of protein S12. This interferes with decoding site in the vicinity of nucleotide 1400 in 16S rRNA of 30S subunit. This region interacts with the wobble base in the anticodon of tRNA. This leads to interference with the initiation complex, misreading of mRNA so incorrect amino acids are inserted into the polypeptide leading to nonfunctional or toxic peptides and the breakup of polysomes into nonfunctional monosomes., Like other aminoglycoside antibiotic drugs, neomycin inhibits bacterial ribosomes by binding to the 30S ribosomal subunit of susceptible bacteria and disrupting the translational machinery of bacterial protein synthesis. Bacterial translation is normally initiated by the mRNA binding to the 30S ribosomal subunit and subsequent binding with 50S subunit for elongation., Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, A class of angiogenesis inhibitor has emerged from our mechanistic study of the action of angiogenin, a potent angiogenic factor. Neomycin, an aminoglycoside antibiotic, inhibits nuclear translocation of human angiogenin in human endothelial cells, an essential step for angiogenin-induced angiogenesis. The phospholipase C-inhibiting activity of neomycin appears to be involved, because U-73122, another phospholipase C inhibitor, has a similar effect. In contrast, genistein, oxophenylarsine, and staurosporine, inhibitors of tyrosine kinase, phosphotyrosine phosphatase, and protein kinase C, respectively, do not inhibit nuclear translocation of angiogenin. Neomycin inhibits angiogenin-induced proliferation of human endothelial cells in a dose-dependent manner. At 50 microM, neomycin abolishes angiogenin-induced proliferation but does not affect the basal level of proliferation and cell viability. Other aminoglycoside antibiotics, including gentamicin, streptomycin, kanamycin, amikacin, and paromomycin, have no effect on angiogenin-induced cell proliferation. Most importantly, neomycin completely inhibits angiogenin-induced angiogenesis in the chicken chorioallantoic membrane at a dose as low as 20 ng per egg. These results suggest that neomycin and its analogs are a class of agents that may be developed for anti-angiogenin therapy., ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ | |

| Record name | Framycetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00452 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

119-04-0, 1404-04-2, 11004-65-2 | |

| Record name | Neomycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Framycetin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011004652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Framycetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00452 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Framycetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRAMYCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BOC774388 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

6 °C (sulfate form) | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。